2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC15217532
Molecular Formula: C15H12ClN5O
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN5O |
|---|---|
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-15(22)18-13-5-7-14(8-6-13)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
| Standard InChI Key | PJJQMVITJDWPFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Introduction
Chemical Identity and Molecular Characteristics
2-(4-Chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (systematic IUPAC name: N-[4-(1H-tetrazol-1-yl)phenyl]-2-(4-chlorophenyl)acetamide) belongs to the class of acetamide derivatives incorporating heterocyclic aromatic systems. Its molecular formula is C₁₅H₁₂ClN₅O, with a molecular weight of 313.75 g/mol . The structure comprises three key moieties:
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A 4-chlorophenyl group (–C₆H₄Cl) at the acetamide’s α-position.
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An acetamide backbone (–NH–C(O)–CH₂–) serving as the central linker.
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A 1H-tetrazole-substituted phenyl ring (–C₆H₄–N₄) at the amide’s nitrogen.
Key Structural Features:
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The tetrazole ring (1H-tetrazol-1-yl) is a five-membered aromatic system with four nitrogen atoms, known for its bioisosteric equivalence to carboxylic acids and role in enhancing metabolic stability .
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The 4-chlorophenyl group introduces electron-withdrawing effects, potentially influencing electronic distribution and intermolecular interactions .
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The amide bond facilitates hydrogen bonding, critical for molecular recognition in biological systems .
Table 1: Molecular Data for 2-(4-Chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₅O |
| Molecular Weight | 313.75 g/mol |
| SMILES Notation | ClC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NNN3 |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 4 (amide O, tetrazole N atoms) |
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:
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Formation of 4-(1H-tetrazol-1-yl)aniline:
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Acetylation with 2-(4-chlorophenyl)acetyl chloride:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (Est.) |
|---|---|---|---|
| 1 | Tetrazole ring synthesis | NaN₃, NH₄Cl, DMF, 100°C | 60–70% |
| 2 | Acetylation | Et₃N, CH₂Cl₂, 0°C → RT | 75–85% |
Crystallographic and Spectroscopic Data
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X-ray crystallography of related compounds (e.g., 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone) reveals dihedral angles of ~79° between aromatic rings, suggesting similar non-planarity in the target molecule .
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FT-IR spectra would exhibit peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–Cl stretch) .
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¹H NMR signals: δ 7.8–7.6 ppm (tetrazole phenyl), δ 7.4–7.2 ppm (chlorophenyl), δ 3.7 ppm (CH₂), δ 10.2 ppm (amide NH) .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the tetrazole’s polarity; limited aqueous solubility (log P ~2.8) .
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Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond; tetrazole ring remains stable up to 150°C .
Hypothetical Biological Activity
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Antimicrobial Potential: Tetrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
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Kinase Inhibition: The chlorophenyl group may confer affinity for ATP-binding pockets in kinases, analogous to reported acetamide inhibitors .
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Antioxidant Effects: Tetrazoles scavenge free radicals via NH group participation, potentially reducing oxidative stress .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| log P (octanol/water) | 2.8 ± 0.3 |
| Plasma Protein Binding | 85–90% |
| Half-life (t₁/₂) | 4–6 hours (rodent models) |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound Optimization: The tetrazole moiety’s metabolic stability makes this compound a candidate for antifungals or kinase inhibitors .
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Prodrug Design: Amide bonds enable conjugation with targeting moieties (e.g., antibodies) .
Material Science
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